molecular formula C12H14FNO B175116 6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 147372-97-2

6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No. B175116
Key on ui cas rn: 147372-97-2
M. Wt: 207.24 g/mol
InChI Key: USTGRUFFEVWLHT-UHFFFAOYSA-N
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Patent
US08664216B2

Procedure details

To a solution of 1′-benzyl-6-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine] (1 g, 3.4 mmol) in ethanol (10 ml) was added Pd/C 10% (100 mg, 0.09 mmol). The mixture was refluxed under an hydrogen atmosphere for 8 hours then cooled to room temperature and purged with argon. The catalyst was filtered and the filtrate was concentrated in vacuo to yield 0.67 g (96%) 6-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine] as a white solid. MS m/e: 208 (M+H+).
Name
1′-benzyl-6-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine]
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([C:17]3[CH:18]=[C:19]([F:22])[CH:20]=[CH:21][C:16]=3[CH2:15][O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[F:22][C:19]1[CH:20]=[CH:21][C:16]2[CH2:15][O:14][C:11]3([CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)[C:17]=2[CH:18]=1

Inputs

Step One
Name
1′-benzyl-6-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine]
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=C(C=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under an hydrogen atmosphere for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
purged with argon
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C1)C1(CCNCC1)OC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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